2-Methoxy-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol
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Overview
Description
2-Methoxy-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol is a complex organic compound that features a methoxy group, a pyrazole ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol typically involves multi-step organic reactions. One common approach is to start with a substituted phenol, which undergoes a series of reactions including alkylation, amination, and cyclization to introduce the pyrazole ring. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and reagents such as chloroacetyl chloride and triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles could be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while nucleophilic substitution of the methoxy group could yield various substituted phenols.
Scientific Research Applications
2-Methoxy-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-aminophenol: Similar structure but lacks the pyrazole ring.
4-Hydroxy-3-methoxybenzylamine: Similar structure but lacks the methoxy group on the phenol ring.
1-Methyl-1H-pyrazol-5-amine: Contains the pyrazole ring but lacks the phenol group.
Uniqueness
What sets 2-Methoxy-4-({[(1-methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol apart is the combination of the methoxy, pyrazole, and phenol groups in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C13H17N3O2 |
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Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-methoxy-4-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C13H17N3O2/c1-16-11(5-6-15-16)9-14-8-10-3-4-12(17)13(7-10)18-2/h3-7,14,17H,8-9H2,1-2H3 |
InChI Key |
YQVHVURYFBVBJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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